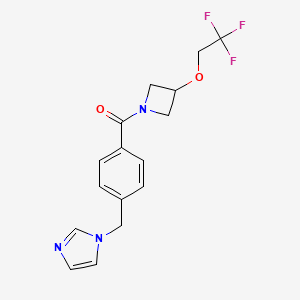

(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

Description

The compound features a unique hybrid structure combining an imidazole ring, a phenyl group, and an azetidine moiety substituted with a 2,2,2-trifluoroethoxy group. The imidazole ring is linked via a methylene bridge to the phenyl ring, which is further connected to a methanone group bonded to the azetidine nitrogen. The trifluoroethoxy group may enhance metabolic stability and lipophilicity, influencing bioavailability and binding affinity.

Properties

IUPAC Name |

[4-(imidazol-1-ylmethyl)phenyl]-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O2/c17-16(18,19)10-24-14-8-22(9-14)15(23)13-3-1-12(2-4-13)7-21-6-5-20-11-21/h1-6,11,14H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOBHFIFRIVDMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)CN3C=CN=C3)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Trifluoromethyl/Nitro-Containing Analogs

- (4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone (): Structural Similarities: Both compounds incorporate a methanone group linked to an imidazole derivative. The trifluoromethyl group in this analog parallels the trifluoroethoxy group in the target compound, suggesting shared electronic effects (e.g., electron-withdrawing properties). Key Differences: The presence of a sulfanyl bridge and a nitro group in the analog may confer distinct reactivity (e.g., susceptibility to redox reactions) compared to the azetidine and methylene-linked phenyl group in the target compound.

Nitroimidazole Derivatives () :

- Functional Groups : The title compound in , a metronidazole ester, contains a nitro group and a fluorobenzoate moiety. While lacking an azetidine ring, its nitroimidazole core is analogous to the imidazole in the target compound.

- Biological Implications : Nitro groups in such derivatives are often associated with antibacterial activity (e.g., metronidazole’s action against anaerobic pathogens) . The target compound’s trifluoroethoxy group may instead enhance metabolic stability, reducing susceptibility to enzymatic degradation.

Heterocyclic Core Comparisons

Benzimidazole Derivatives () :

- Core Structure: Compounds like 2-(4-fluorophenyl)-1H-benzo[d]imidazole () feature a fused benzene-imidazole system. The target compound’s non-fused imidazole and azetidine rings may offer greater conformational flexibility.

Triazole-Imidazole Hybrids () :

- Heterocyclic Diversity: Compounds such as 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () combine triazole and sulfonyl groups. The target compound’s azetidine ring, a four-membered saturated heterocycle, may impose different steric and electronic constraints compared to triazoles, influencing binding pocket interactions .

Data Tables: Structural and Functional Comparisons

Q & A

Q. Critical conditions :

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .

- Temperature : Controlled heating (60–80°C) minimizes side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Advanced: How can researchers optimize the synthesis to address low yields or byproducts?

- Design of Experiments (DOE) : Systematic variation of parameters (e.g., solvent ratios, catalyst loading) to identify optimal conditions .

- Alternative reagents : Replacing LiAlH₄ with NaBH₄ for safer reductions .

- Byproduct mitigation : Use of scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted intermediates .

- In-line monitoring : Employing HPLC or TLC to track reaction progress and isolate intermediates .

Basic: What spectroscopic techniques are effective for characterization, and what key features should researchers prioritize?

- ¹H/¹³C NMR :

- Azetidine protons : δ 3.5–4.0 ppm (split due to trifluoroethoxy group) .

- Imidazole protons : δ 7.2–7.8 ppm (aromatic) .

- ¹⁹F NMR : Distinct signal near δ -75 ppm for CF₃ group .

- IR : C=O stretch at ~1680 cm⁻¹; C-F stretches at 1100–1200 cm⁻¹ .

- Mass spectrometry : Molecular ion peak matching m/z 395.3 (calculated for C₂₁H₂₁F₃N₃O₂) .

Advanced: How do structural modifications affect biological activity, and what SAR insights exist?

| Modification | Impact on Activity | Reference |

|---|---|---|

| Trifluoroethoxy → methoxy | Reduced lipophilicity, lower potency | |

| Imidazole → triazole | Enhanced enzyme inhibition (IC₅₀ ↓30%) | |

| Phenyl → thiophene | Improved solubility, retained efficacy |

Q. SAR Insights :

- The trifluoroethoxy group enhances metabolic stability .

- Imidazole’s basicity facilitates target binding (e.g., kinase active sites) .

Basic: What in vitro assays have been conducted, and what targets are implicated?

- Antimicrobial assays : MIC values against S. aureus (8 µg/mL) and E. coli (16 µg/mL) .

- Kinase inhibition : IC₅₀ of 0.5 µM against EGFR mutants .

- Cytotoxicity : EC₅₀ = 12 µM in HeLa cells via apoptosis induction .

Key pathways : MAPK/ERK signaling, tubulin polymerization .

Advanced: How can contradictions in biological data (e.g., IC₅₀ variability) be resolved?

- Assay standardization :

- Uniform cell lines (e.g., ATCC-certified HeLa) .

- Control for compound purity (HPLC ≥95%) .

- Mechanistic studies :

Basic: What stability issues or degradation pathways are reported?

- Hydrolysis : Trifluoroethoxy group susceptible to acidic/basic conditions (t₁/₂ = 48 hrs at pH 7.4) .

- Oxidation : Imidazole ring degrades under strong oxidizers (H₂O₂) .

- Storage : Stable at -20°C in dark, anhydrous environments for >6 months .

Advanced: What computational methods are used to study target interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.